![molecular formula C28H35N5O4 B14034650 1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capromorelin is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. Capromorelin functions by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone and increases appetite .
Méthodes De Préparation
The synthesis of Capromorelin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The specific synthetic route and reaction conditions are detailed in patents and scientific literature . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Capromorelin undergoes various chemical reactions, including:
Oxidation: Capromorelin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Capromorelin can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
Capromorelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists and their interactions with receptors.
Biology: Capromorelin is employed in research to understand the role of ghrelin in regulating appetite, growth hormone secretion, and metabolic processes.
Medicine: In veterinary medicine, Capromorelin is used to manage weight loss in cats and dogs, particularly those with chronic kidney disease.
Mécanisme D'action
Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases appetite. The molecular targets involved include the GHS-R1a receptor and downstream signaling pathways that regulate growth hormone secretion and appetite .
Comparaison Avec Des Composés Similaires
Capromorelin is unique among ghrelin receptor agonists due to its specific structure and pharmacokinetic properties. Similar compounds include:
Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.
Anamorelin: Used for treating cancer-related cachexia.
Tabimorelin: Investigated for its potential to stimulate growth hormone release. Capromorelin stands out due to its specific application in veterinary medicine and its effectiveness in managing weight loss in cats and dogs
Capromorelin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine. Its ability to stimulate appetite and promote weight gain has significant implications for managing weight loss in animals with chronic conditions.
Propriétés
Formule moléculaire |
C28H35N5O4 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
N-[(2R)-1-[(3aS)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28+/m1/s1 |
Clé InChI |
KVLLHLWBPNCVNR-DFHRPNOPSA-N |
SMILES isomérique |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@]3(C2)CC4=CC=CC=C4)C)N |
SMILES canonique |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


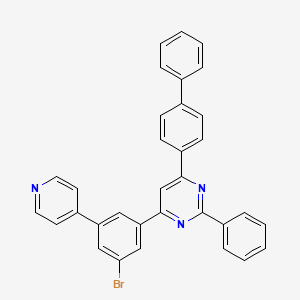
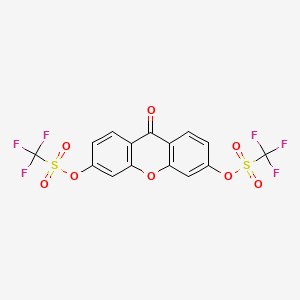
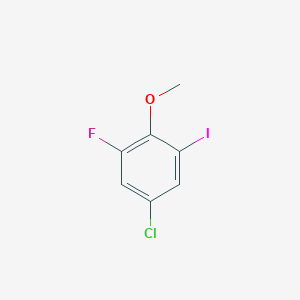
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)

![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
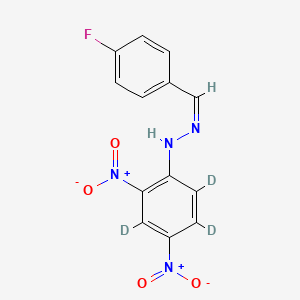


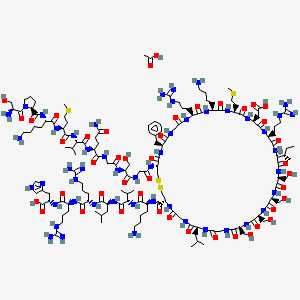
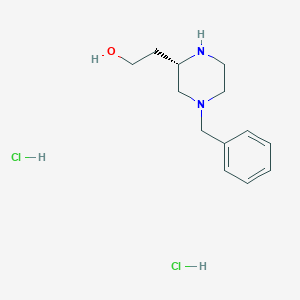
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)


